3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-yn-1-one is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-yn-1-one typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form a 1,2,3-triazole ring. The reaction conditions usually include a copper(I) catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-yn-1-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-yn-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: Known for its cytotoxic activity against cancer cell lines.
Oxoindolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole: Investigated for their acetylcholine esterase inhibition and anticancer properties.
5-(1-Benzyl-1H-1,2,3-triazol-4-yl) derivatives: Evaluated for their antimycobacterial activity.
Uniqueness
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-yn-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its versatility in undergoing various chemical reactions make it a valuable compound in research and industrial applications .
Properties
CAS No. |
920282-86-6 |
---|---|
Molecular Formula |
C18H13N3O |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
3-(1-benzyltriazol-4-yl)-1-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C18H13N3O/c22-18(16-9-5-2-6-10-16)12-11-17-14-21(20-19-17)13-15-7-3-1-4-8-15/h1-10,14H,13H2 |
InChI Key |
PSZZQYGTDBOPAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)C#CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.